molecular formula C14H11F3O2 B7893993 4-(Trifluoromethoxy)benzhydrol

4-(Trifluoromethoxy)benzhydrol

Cat. No.: B7893993
M. Wt: 268.23 g/mol
InChI Key: OQKOJXPMVCEZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Trifluoromethoxy)benzhydrol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzhydrol structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-(Trifluoromethoxy)benzaldehyde with a suitable reducing agent to yield the desired benzhydrol derivative .

Industrial Production Methods: Industrial production methods for 4-(Trifluoromethoxy)benzhydrol often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include the use of specialized catalysts and controlled reaction environments to facilitate the efficient introduction of the trifluoromethoxy group .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)benzhydrol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

4-(Trifluoromethoxy)benzhydrol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzhydrol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it a valuable moiety in medicinal chemistry. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 4-(Trifluoromethoxy)benzaldehyde
  • 4-(Trifluoromethoxy)phenol
  • 4-(Trifluoromethoxy)aniline

Comparison: 4-(Trifluoromethoxy)benzhydrol is unique due to its specific structure, which combines the trifluoromethoxy group with a benzhydrol framework. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds.

Properties

IUPAC Name

phenyl-[4-(trifluoromethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKOJXPMVCEZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.